Doxorubicinol Exhibits 19.5-Fold Lower Cytotoxic Potency Than Doxorubicin in Fibroblast Colony Formation
Doxorubicinol (DXR-ol) is significantly less cytotoxic than its parent compound doxorubicin (DXR) in transformed fibroblasts. A direct comparative clonogenic assay established an IC50 ratio of 19.5 for DXR-ol relative to DXR [1].
| Evidence Dimension | Inhibition of colony formation (IC50 ratio) |
|---|---|
| Target Compound Data | IC50 (implied as 19.5x higher than comparator) |
| Comparator Or Baseline | Doxorubicin (IC50 baseline) |
| Quantified Difference | 19.5-fold higher IC50 for doxorubicinol |
| Conditions | V79/AP4 transformed fibroblast cell line; clonogenic assay; dose ranges 0.1-10 μg/mL for DXR, 1-100 μg/mL for DXR-ol |
Why This Matters
This quantifies the reduced antiproliferative activity of the metabolite, confirming that its primary biological role is distinct from the parent drug's therapeutic mechanism.
- [1] Bernardini, N., Giannessi, F., Bianchi, F., Dolfi, A., Lupetti, M., Citti, L., Danesi, R., & Del Tacca, M. (1991). Comparative activity of doxorubicin and its major metabolite, doxorubicinol, on V79/AP4 fibroblasts: a morphofunctional study. Experimental and Molecular Pathology, 55(3), 238-250. View Source
